molecular formula C9H8O3 B071788 3-(Hydroxymethyl)benzofuran-5-ol CAS No. 188797-10-6

3-(Hydroxymethyl)benzofuran-5-ol

Cat. No. B071788
CAS RN: 188797-10-6
M. Wt: 164.16 g/mol
InChI Key: OOUGRUFOKJNNBT-UHFFFAOYSA-N
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Description

“3-(Hydroxymethyl)benzofuran-5-ol” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran was synthesized for the first time by Perkin in 1870 . The research and development of benzofuran-based biologically active compounds have been a rapidly developing and increasingly active field due to their wide potential applications as medicinal drugs . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of “3-(Hydroxymethyl)benzofuran-5-ol” is a derivative of benzofuran . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The total synthesis of the naturally occurring demethoxy-egonol, a congener of which is used in the treatment of asthma and rheumatism, involves a benzofuran ring .

Scientific Research Applications

  • Cytotoxic Neolignans from Daphniphyllum macropodum Miq. :

    • A study on neolignans isolated from Daphniphyllum macropodum Miq, including compounds structurally related to 3-(Hydroxymethyl)benzofuran-5-ol, demonstrated antiproliferative activity against human non-small cell lung cancer cell lines (Ma et al., 2017).
  • Facile Syntheses of Substituted 2,3-Dihydrofurans and Benzofurans :

    • This research outlines the synthesis of various substituted benzofurans, indicating the potential for diverse chemical modifications and applications (Yoshida et al., 2004).
  • First Total Synthesis of 2-Isopropyliden-2H-Benzofuran-3-One :

    • The total synthesis of a structurally related benzofuran compound highlights the chemical methods available for creating benzofuran derivatives with potential biological activities (Pergomet et al., 2017).
  • Cascade Reactions for Synthesis of 2-Benzofuran-2-Ylacetamides :

    • This study presents a method for synthesizing benzofuran derivatives, showing the versatility of these compounds in chemical synthesis (Gabriele et al., 2007).
  • Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines :

    • This research focuses on the synthesis of benzofuran derivatives and their potential inhibitory activities against human acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).
  • 7-Substituted 2-Phenyl-Benzofurans as ERβ Selective Ligands :

    • A study on benzofuran derivatives that demonstrates their potential as selective ligands for estrogen receptor beta, indicating a possible application in hormone-related therapies (Collini et al., 2004).
  • Synthesis and Antimicrobial Activity of Some New Chalcones Containing Benzofuran :

    • This paper explores the synthesis of benzofuran derivatives with potential antimicrobial activities (Lunkad et al., 2015).
  • Four New Benzofurans from Seeds of Styrax perkinsiae :

    • This research identifies new benzofuran compounds isolated from Styrax perkinsiae with cytotoxic activities against breast cancer cell lines (Li et al., 2005).
  • Synthesis and Antifungal Activity of Benzofuran-5-Ols :

    • The study highlights the synthesis of benzofuran-5-ol derivatives and their potential as antifungal agents (Ryu et al., 2010).
  • Identification of (2-Aminopropyl)benzofuran (APB) Phenyl Ring Positional Isomers :

    • This research identifies different positional isomers of a benzofuran derivative, indicating the chemical diversity and complexity of these compounds (Stańczuk et al., 2013).

Mechanism of Action

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

The safety data sheet for benzofuran indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . There is an urgent need to develop new therapeutic agents, and benzofuran compounds have emerged as a promising area for future research .

properties

IUPAC Name

3-(hydroxymethyl)-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUGRUFOKJNNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)benzofuran-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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